molecular formula C10H13N3S B11190070 6-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine

6-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine

Cat. No.: B11190070
M. Wt: 207.30 g/mol
InChI Key: CMHNKMRKUZJKCO-UHFFFAOYSA-N
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Description

6-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine is a heterocyclic compound that contains both a thiazole and a pyridine ringThe thiazole ring, in particular, is known for its biological activity and is found in many natural products and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of a substituted aminonitrile with dithioacids or isothiocyanates . The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography would be employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazole and pyridine derivatives .

Mechanism of Action

The mechanism of action of 6-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. For example, it may inhibit enzymes by binding to their active sites or block receptors by occupying their ligand-binding domains . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-methyl-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)pyridin-2-amine is unique due to its combination of a thiazole and pyridine ring, which imparts distinct electronic and steric properties. This combination enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H13N3S

Molecular Weight

207.30 g/mol

IUPAC Name

5-methyl-N-(6-methylpyridin-2-yl)-4,5-dihydro-1,3-thiazol-2-amine

InChI

InChI=1S/C10H13N3S/c1-7-4-3-5-9(12-7)13-10-11-6-8(2)14-10/h3-5,8H,6H2,1-2H3,(H,11,12,13)

InChI Key

CMHNKMRKUZJKCO-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(S1)NC2=CC=CC(=N2)C

Origin of Product

United States

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